molecular formula C17H10Cl2N2O4 B4079675 N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B4079675
M. Wt: 377.2 g/mol
InChI Key: KYJBPHHBSFQQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of two chlorophenyl groups and a nitrophenyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl groups: Chlorination reactions are employed to introduce the chlorophenyl groups at specific positions on the furan ring.

    Attachment of the nitrophenyl group: Nitration reactions are used to introduce the nitrophenyl group onto the furan ring.

    Formation of the carboxamide group: This involves the reaction of the furan derivative with an appropriate amine under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan carboxamides with various functional groups.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: Lacks the nitrophenyl group.

    N-(2-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: Lacks one of the chlorophenyl groups.

    N-(2-chloro-4-nitrophenyl)-5-phenylfuran-2-carboxamide: Lacks one of the chlorophenyl groups.

Uniqueness

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-12-4-2-1-3-11(12)15-7-8-16(25-15)17(22)20-14-6-5-10(21(23)24)9-13(14)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBPHHBSFQQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Reactant of Route 3
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Reactant of Route 4
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Reactant of Route 5
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Reactant of Route 6
N-(2-chloro-4-nitrophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.